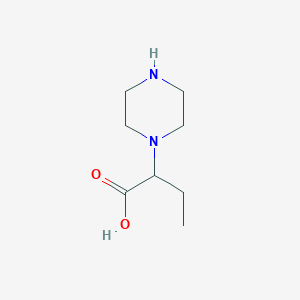

2-(Piperazin-1-yl)butanoic acid

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Research

The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. This simple structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. researchgate.netmdpi.com Piperazine derivatives exhibit a vast array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistamine, anticancer, and antimicrobial effects. researchgate.netnih.gov

The versatility of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular architectures. mdpi.com This structural flexibility enables chemists to fine-tune a compound's properties to achieve desired biological activity. Furthermore, the piperazine ring's structural rigidity and the presence of hydrogen bond donors and acceptors often contribute to enhanced water solubility, oral bioavailability, and improved affinity for specific biological targets.

Significance of Butanoic Acid Moiety in Novel Chemical Entity Design

The butanoic acid moiety, a four-carbon carboxylic acid, is another critical functional group in the design of new chemical entities. The carboxylic acid group is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in over 450 marketed drugs. nih.govnih.gov Its ability to form strong hydrogen bonds and electrostatic interactions makes it a crucial determinant in how a drug binds to its target, such as an enzyme or receptor. nih.govnumberanalytics.com

Overview of 2-(Piperazin-1-yl)butanoic Acid within Emerging Chemical Structures

2-(Piperazin-1-yl)butanoic acid represents a specific conjunction of the two aforementioned functional scaffolds. While extensive, dedicated research on this exact molecule is not widely published, its structure is indicative of its role as a valuable building block in synthetic chemistry. Chemical suppliers list the compound, often as a dihydrochloride (B599025) salt, suggesting its utility as a starting material or intermediate for creating more complex molecules.

The structure combines the proven biological relevance of the piperazine core with the versatile functionality of the butanoic acid side chain. This arrangement allows for several potential synthetic modifications:

The secondary amine on the piperazine ring (at position 4) is a prime site for substitution, enabling the attachment of various other chemical groups to explore structure-activity relationships.

The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can serve as a key interaction point with a biological target.

The synthesis of related structures, such as 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, demonstrates that this type of scaffold is actively being used to construct novel and potentially bioactive compounds.

Academic Research Objectives and Scope for 2-(Piperazin-1-yl)butanoic Acid

Given the established importance of its constituent parts, the academic research objectives for a compound like 2-(Piperazin-1-yl)butanoic acid can be inferred. The primary goal would be to use it as a scaffold to synthesize new series of piperazine derivatives. The scope of such research is broad and encompasses several key areas of drug discovery.

Key Research Objectives:

Synthesis of Novel Derivatives: The main objective would be the chemical modification of the 2-(piperazin-1-yl)butanoic acid core. This involves adding different substituents to the piperazine nitrogen or modifying the carboxylic acid group to create a library of new compounds. nih.gov

Exploration of Biological Activity: Synthesized derivatives would be screened for a wide range of potential therapeutic applications. Based on the known activities of piperazine compounds, these could include antimicrobial, anticancer, anti-inflammatory, or central nervous system activities. researchgate.netmdpi.comnih.govapjhs.com

Structure-Activity Relationship (SAR) Studies: A crucial part of the research would involve systematically studying how changes in the molecular structure affect biological activity. This helps in identifying the key chemical features required for a desired pharmacological effect and in designing more potent and selective compounds.

Molecular Modeling and Docking: Computational techniques, such as molecular docking, would likely be employed to predict how the synthesized compounds might interact with specific biological targets, helping to rationalize experimental findings and guide further drug design efforts. nih.gov

The overarching scope is to leverage this hybrid structure to develop new chemical entities with potentially improved pharmacological profiles, contributing to the ongoing search for novel therapeutics. apjhs.com

Data Tables

Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)butanoic acid

This table outlines some of the key calculated physicochemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 55.6 Ų |

Data sourced from public chemical databases. These are computationally predicted values.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-7(8(11)12)10-5-3-9-4-6-10/h7,9H,2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQOMYHQHFIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Butanoic Acid

Historical and Contemporary Synthetic Strategies for Piperazine-Containing Carboxylic Acids

The synthesis of piperazine-containing carboxylic acids has evolved from classical methods to more sophisticated and efficient contemporary strategies. Historically, the synthesis often relied on the alkylation of piperazine (B1678402) with a halo-substituted carboxylic acid or ester. These early methods were straightforward but often suffered from issues with selectivity, leading to mixtures of mono- and di-substituted products, and required harsh reaction conditions.

Contemporary approaches have focused on improving selectivity, yield, and sustainability. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, has become standard practice to achieve mono-N-functionalization of the piperazine ring. nih.govresearchgate.net This strategy involves protecting one of the nitrogen atoms, performing the desired chemical transformation on the other, and then deprotecting to yield the monosubstituted product. researchgate.net

Modern synthetic chemistry has also seen the rise of catalytic methods, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, to construct the piperazine ring or introduce substituents with high precision. mdpi.comencyclopedia.pubresearchgate.net These methods offer access to a wider range of structurally diverse piperazine-containing carboxylic acids that were previously difficult to synthesize. Photoredox catalysis, for instance, has emerged as a powerful tool for the C-H functionalization of piperazines under mild conditions. mdpi.comencyclopedia.pubresearchgate.net

Specific Synthetic Routes for 2-(Piperazin-1-yl)butanoic Acid

A typical approach would be the reaction of piperazine with 2-bromobutanoic acid or its corresponding ester. To control the reaction and favor the formation of the monosubstituted product, an excess of piperazine is often used. Alternatively, and more efficiently, a mono-protected piperazine, such as N-Boc-piperazine, can be used. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or an alcohol, in the presence of a base like potassium carbonate to neutralize the hydrohalic acid formed during the reaction. nih.gov

The general reaction scheme is as follows:

Scheme 1: Synthesis of 2-(Piperazin-1-yl)butanoic Acid via N-Alkylation

Following the reaction, if an ester of 2-bromobutanoic acid was used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure 2-(piperazin-1-yl)butanoic acid is of significant interest, as the stereochemistry of drug molecules can have a profound impact on their pharmacological activity. Several strategies can be envisioned for the stereoselective synthesis of this compound.

One approach involves the use of a chiral starting material, such as an enantiomerically pure 2-halobutanoic acid. The nucleophilic substitution reaction with piperazine would proceed with inversion of configuration at the chiral center, a hallmark of an SN2 reaction. ucsb.edu

Alternatively, asymmetric synthesis can be achieved through the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary attached to the piperazine nitrogen could direct the alkylation stereoselectively. unc.edu Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a pyrazine (B50134) derivative, is another powerful method for establishing the stereocenter. google.com While not specifically documented for 2-(piperazin-1-yl)butanoic acid, this approach has been successfully applied to the synthesis of other chiral piperazine carboxylic acids. google.com

Recent advances in organocatalysis have also provided tools for the enantioselective α-functionalization of carbonyl compounds, which could potentially be adapted for the synthesis of chiral 2-(piperazin-1-yl)butanoic acid. acs.org

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. In the context of synthesizing 2-(piperazin-1-yl)butanoic acid, several green strategies can be employed.

The use of greener solvents, such as water or ethanol, in the N-alkylation step is a key consideration. nih.gov Biocatalytic methods, which employ enzymes to carry out chemical transformations, offer a highly selective and environmentally benign alternative to traditional chemical methods. For example, reductive aminases could potentially be used to couple piperazine with a suitable keto-acid precursor to 2-(piperazin-1-yl)butanoic acid. acs.org

Scalable Synthesis Considerations and Optimization

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges that need to be addressed through careful optimization. For the synthesis of 2-(piperazin-1-yl)butanoic acid, key considerations would include:

Reaction conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption.

Purification: Developing an efficient and scalable purification method to remove impurities and byproducts is essential for obtaining a high-purity product.

Safety: A thorough assessment of the safety hazards associated with the reagents and reaction conditions is necessary for a safe industrial process.

Patents for the industrial synthesis of related piperazine-2-carboxylic acid derivatives highlight the importance of robust and reproducible processes that avoid costly purification steps like chromatography. google.com

Reaction Kinetics and Mechanistic Studies in 2-(Piperazin-1-yl)butanoic Acid Synthesis

The primary reaction for the synthesis of 2-(piperazin-1-yl)butanoic acid, the N-alkylation of piperazine with a 2-halobutanoic acid, is a nucleophilic substitution reaction. The reaction likely proceeds through an SN2 mechanism, where the piperazine nitrogen acts as the nucleophile, attacking the carbon atom bearing the halogen and displacing it in a single concerted step. ucsb.edu

The rate of this reaction will be influenced by several factors:

The nature of the leaving group: The reaction rate generally increases with a better leaving group (I > Br > Cl > F).

The nucleophilicity of the amine: The secondary amine of piperazine is a good nucleophile.

Steric hindrance: The steric bulk around the reaction center can affect the rate of an SN2 reaction.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions.

Kinetic studies of similar SNAr reactions involving the displacement of halides by amines have shown that the reaction rates can be significantly influenced by the nature of the amine and the solvent. acs.orgresearchgate.net Understanding these kinetic parameters is crucial for optimizing the reaction conditions for the synthesis of 2-(piperazin-1-yl)butanoic acid.

Derivatization and Functionalization Strategies of 2-(Piperazin-1-yl)butanoic Acid

The presence of both a carboxylic acid group and a secondary amine in the piperazine ring makes 2-(piperazin-1-yl)butanoic acid a versatile scaffold for further chemical modification.

The carboxylic acid group can be readily derivatized to form:

Esters: By reaction with an alcohol in the presence of an acid catalyst.

Amides: By coupling with a primary or secondary amine using a suitable coupling agent, such as a carbodiimide.

Acid chlorides: By reaction with a chlorinating agent like thionyl chloride.

The piperazine ring offers two sites for functionalization:

The N-H group can be alkylated, acylated, or arylated using a variety of reagents. nih.gov This allows for the introduction of a wide range of substituents to modulate the compound's properties.

The C-H bonds of the piperazine ring can be functionalized through modern synthetic methods such as C-H activation and photoredox catalysis. mdpi.comencyclopedia.pubresearchgate.net This allows for the introduction of substituents at positions that are not accessible through traditional methods, further expanding the chemical space around the piperazine core.

These derivatization and functionalization strategies provide a powerful means to create a library of compounds based on the 2-(piperazin-1-yl)butanoic acid scaffold for various applications.

Synthesis of Amide, Ester, and Salt Derivatives

The carboxylic acid moiety of 2-(piperazin-1-yl)butanoic acid is a prime site for derivatization, readily undergoing reactions to form amides, esters, and salts. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

Amide Bond Formation: The synthesis of amide derivatives is a common strategy to explore structure-activity relationships. Standard peptide coupling methodologies are frequently employed for this purpose. These methods typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. fishersci.co.ukorganic-chemistry.org More advanced uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also utilized for their high reactivity and ability to facilitate challenging couplings. fishersci.co.uk The choice of solvent is typically a polar aprotic one, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). fishersci.co.uk

For instance, the reaction of a piperazine-substituted butanoic acid with various amines can be achieved using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as the coupling agent. researchgate.net A general procedure involves stirring the carboxylic acid with the desired amine and the coupling agent in a suitable solvent at room temperature. researchgate.net

| Amine Reactant | Coupling Agent/Conditions | Product | Reference |

| 3-Aminomethylpyridine | EEDQ, room temperature | N-(pyridin-3-ylmethyl)-2-(piperazin-1-yl)butanamide | researchgate.net |

| Morpholine | EEDQ, room temperature | 1-morpholino-1-oxo-2-(piperazin-1-yl)butane | researchgate.net |

| Aniline | EEDQ, room temperature | N-phenyl-2-(piperazin-1-yl)butanamide | researchgate.net |

| Furfurylamine | EEDQ, room temperature | N-(furan-2-ylmethyl)-2-(piperazin-1-yl)butanamide | researchgate.net |

Esterification Reactions: Ester derivatives of 2-(piperazin-1-yl)butanoic acid can be synthesized through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable approach. ausetute.com.aumasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents similar to those employed in amide synthesis. For example, the reaction of a carboxylic acid with an alcohol in the presence of a coupling reagent like TBTU, TATU, or COMU can yield the corresponding ester. organic-chemistry.org A study on the synthesis of valsartan (B143634) derivatives demonstrated the formation of various phenyl esters by refluxing the carboxylic acid with different substituted phenols in the presence of sulfuric acid. ajchem-a.commdpi.commdpi.com A similar strategy can be applied to 2-(piperazin-1-yl)butanoic acid.

| Alcohol/Phenol Reactant | Catalyst/Conditions | Product | Reference |

| Ethanol | H₂SO₄, reflux | Ethyl 2-(piperazin-1-yl)butanoate | ausetute.com.au |

| 4-Aminophenol | H₂SO₄, reflux | 4-aminophenyl 2-(piperazin-1-yl)butanoate | ajchem-a.commdpi.com |

| 2,4-Dichlorophenol | H₂SO₄, reflux | 2,4-dichlorophenyl 2-(piperazin-1-yl)butanoate | ajchem-a.commdpi.com |

| 4-Formylphenol | H₂SO₄, reflux | 4-formylphenyl 2-(piperazin-1-yl)butanoate | mdpi.com |

| Naphthalen-1-ol | H₂SO₄, reflux | Naphthalen-1-yl 2-(piperazin-1-yl)butanoate | mdpi.com |

Salt Formation: The presence of the basic piperazine ring allows for the formation of various acid addition salts. These salts often exhibit improved solubility and stability compared to the free base, which is advantageous for pharmaceutical applications. www.gov.uk The dihydrochloride (B599025) salt of 2-(piperazin-1-yl)butanoic acid is a commonly available form. The preparation of salts typically involves reacting the free base with a stoichiometric amount of the desired acid in a suitable solvent, followed by precipitation and isolation of the salt. A variety of inorganic and organic acids can be used to form salts. www.gov.uk

Chemical Modifications on the Piperazine Ring System

The piperazine ring of 2-(piperazin-1-yl)butanoic acid provides another handle for synthetic modification, primarily through reactions at the N4-position. These modifications can significantly impact the compound's properties and biological interactions.

N-Alkylation and N-Acylation: The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperazine derivative with an alkyl halide or by reductive amination. mdpi.com For example, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.com

N-acylation is another common modification. A direct example is the synthesis of 2-(4-acetylpiperazin-1-yl)butanoic acid. nih.gov This transformation introduces an acetyl group onto the piperazine nitrogen, which can alter the basicity and hydrogen bonding capacity of the molecule. The synthesis of various N,N'-substituted piperazine and homopiperazine (B121016) derivatives has been explored to produce compounds with specific biological activities. nih.gov

| Reagent | Reaction Type | Product | Reference |

| Acetyl chloride or Acetic anhydride | N-Acylation | 2-(4-acetylpiperazin-1-yl)butanoic acid | nih.gov |

| Propan-2-yl iodide | N-Alkylation | 2-[4-(propan-2-yl)piperazin-1-yl]butanoic acid | nih.gov |

| 4-Chlorobenzoyl chloride | N-Acylation | 2-[4-(4-chlorobenzoyl)piperazin-1-yl]butanoic acid | N/A |

| Benzyl bromide | N-Alkylation | 2-(4-benzylpiperazin-1-yl)butanoic acid | N/A |

Chiral Auxiliary and Resolution Techniques for Derivative Synthesis

The stereochemistry at the C2 position of the butanoic acid moiety is a critical determinant of the biological activity of 2-(piperazin-1-yl)butanoic acid derivatives. Therefore, methods to obtain enantiomerically pure compounds are of significant interest. This can be achieved through the use of chiral auxiliaries in asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis with Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral α-substituted carboxylic acids, chiral piperazines themselves can be used as auxiliaries. oup.com For instance, chiral diamides derived from chiral piperazines can undergo diastereoselective alkylation to produce optically active acids. oup.com The synthesis of chiral piperazin-2-ones has also been reported, which can serve as precursors to more complex chiral piperazine derivatives. nih.gov

Resolution of Enantiomers: Resolution is the process of separating a racemic mixture into its individual enantiomers. This can be accomplished through several techniques. One common method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, which is typically a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. mdpi.com Enzymatic resolution is another approach where an enzyme selectively catalyzes a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. umn.edu For example, the kinetic resolution of a piperazine-2-carboxylate has been achieved using the enzyme alcalase. umn.edu The separation of aromatic amino acid enantiomers has also been demonstrated using vancomycin (B549263) as a chiral selector in the mobile phase of a chromatographic system. nih.gov

| Technique | Description | Application | Reference |

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Asymmetric alkylation of chiral diamides derived from piperazines to yield optically active acids. | oup.com |

| Diastereomeric Salt Formation | A racemic acid is reacted with a chiral base to form separable diastereomeric salts. | Separation of racemic carboxylic acids. | N/A |

| Chiral Chromatography | Enantiomers are separated based on their differential interaction with a chiral stationary phase. | Separation of enantiomers of various chiral compounds, including amines and their derivatives. | mdpi.com |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Kinetic resolution of piperazine-2-carboxylate. | umn.edu |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Piperazin 1 Yl Butanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(Piperazin-1-yl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assigning the signals of protons and carbons, especially in complex molecules where simple 1D spectra may show overlapping signals. science.gov These techniques work by correlating nuclear spins through chemical bonds or through space. creative-biostructure.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com For 2-(Piperazin-1-yl)butanoic acid, COSY would show a correlation between the proton at the C2 position (the chiral center) and the methylene (B1212753) protons at C3. Likewise, the C3 protons would show a correlation to the terminal methyl protons at C4. Within the piperazine (B1678402) ring, protons on adjacent carbons (e.g., C2'/C3' and C5'/C6') would also exhibit COSY cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. creative-biostructure.com This is an unambiguous method for assigning carbon signals based on previously assigned proton signals. emerypharma.com For instance, the proton signal for the chiral C2-H would show a cross-peak to the ¹³C signal of C2.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.com This is invaluable for piecing together the molecular skeleton. Key HMBC correlations for 2-(Piperazin-1-yl)butanoic acid would include correlations from the C2-H proton to the C1 (carboxyl), C3, and the C2'/C6' carbons of the piperazine ring. Protons on the piperazine ring would also show correlations to carbons within the butanoic acid chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is crucial for determining stereochemistry and conformation. For example, NOESY could reveal the spatial proximity between protons on the butanoic acid chain and specific protons on the piperazine ring, helping to define the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Piperazin-1-yl)butanoic acid (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 | ~175-180 |

| C2 (-CH) | ~3.0-3.5 | ~65-70 |

| C3 (-CH₂) | ~1.5-2.0 | ~25-30 |

| C4 (-CH₃) | ~0.9-1.2 | ~10-15 |

| C2'/C6' (Pip) | ~2.8-3.2 | ~50-55 |

| C3'/C5' (Pip) | ~2.6-3.0 | ~45-50 |

| N-H (Pip) | Variable | N/A |

Table 2: Summary of Expected 2D NMR Correlations

| Technique | Correlated Nuclei | Purpose for 2-(Piperazin-1-yl)butanoic acid |

| COSY | ¹H – ¹H | Identifies H2-H3, H3-H4, and adjacent proton pairs in the piperazine ring. |

| HSQC | ¹H – ¹³C (1-bond) | Assigns C2, C3, C4, and piperazine carbons based on direct H-C attachment. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connects the butanoic acid moiety to the piperazine ring (e.g., H2 to C2'/C6'). |

| NOESY | ¹H – ¹H (through space) | Determines the solution-state conformation and stereochemical relationships. |

Chiral NMR Shift Reagents for Enantiomeric Purity Evaluation

Since 2-(Piperazin-1-yl)butanoic acid possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S). Enantiomers have identical NMR spectra under normal conditions. To determine the enantiomeric purity or enantiomeric excess (ee) of a sample, chiral lanthanide shift reagents (LSRs) are employed. libretexts.org

A commonly used chiral LSR is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.com These reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in the molecule, such as the nitrogen atoms of the piperazine ring or the carboxyl oxygen. slideshare.net When the chiral LSR binds to the enantiomers of 2-(Piperazin-1-yl)butanoic acid, it forms two transient diastereomeric complexes. chemistnotes.com These diastereomeric complexes are no longer mirror images and, therefore, have different NMR spectra. This results in the splitting of previously equivalent signals into two separate sets of peaks, one for the R-enantiomer complex and one for the S-enantiomer complex. By integrating the areas of these separated peaks, the ratio of the two enantiomers can be accurately calculated, providing a quantitative measure of enantiomeric purity. scribd.com

Advanced Mass Spectrometry for Isotopic Labeling and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a multi-step process that provides detailed structural information. nih.gov In an MS/MS experiment, the intact molecule is first ionized to form a molecular ion (the precursor ion). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The masses of these product ions are then analyzed. mdpi.com

For 2-(Piperazin-1-yl)butanoic acid (C₈H₁₆N₂O₂), the fragmentation pattern would be characteristic of its structure, showing cleavage at the weakest bonds. libretexts.org Key fragmentation pathways would likely involve:

Loss of the carboxyl group: A prominent fragmentation would be the cleavage of the C1-C2 bond, leading to the loss of a COOH radical (45 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic ring-opening or cleavage, leading to a series of fragment ions that confirm the presence of this heterocyclic moiety.

Table 3: Predicted MS/MS Fragmentation of 2-(Piperazin-1-yl)butanoic acid

| m/z (amu) | Proposed Fragment Structure/Identity |

| 173.1285 | [M+H]⁺ (Protonated Molecular Ion) |

| 127.1230 | [M+H - HCOOH]⁺ (Loss of formic acid) |

| 85.0862 | [C₅H₁₁N₂]⁺ (Piperazine ring fragment) |

| 71.0498 | [C₄H₇O]⁺ (Butanoyl fragment) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a molecule's elemental formula. While nominal mass spectrometry might identify a compound with a molecular weight of 172, HRMS can distinguish it from other compounds that have the same nominal mass but different elemental compositions.

For 2-(Piperazin-1-yl)butanoic acid, the neutral molecular formula is C₈H₁₆N₂O₂. The theoretical (calculated) monoisotopic mass for this compound is 172.1212 Da. An HRMS measurement that yields a mass extremely close to this theoretical value (e.g., 172.1215 Da) provides strong evidence to confirm the elemental formula and, by extension, the identity of the compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

While NMR provides structural information in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide unambiguous information on bond lengths, bond angles, conformation, and, crucially, the absolute stereochemistry of a chiral molecule.

For a compound like 2-(Piperazin-1-yl)butanoic acid, a single crystal analysis would reveal:

Absolute Stereochemistry: For a crystal grown from a single enantiomer, the analysis can definitively determine whether the chiral center at C2 has the R or S configuration.

Molecular Conformation: The study would show the exact conformation of the molecule in the solid state. For instance, the piperazine ring is expected to adopt a stable chair conformation. nih.gov

Intermolecular Interactions: The crystal packing is stabilized by a network of hydrogen bonds and other intermolecular forces. nih.gov In the case of amino acids, it is common to observe a zwitterionic form in the crystal, where the carboxylic acid is deprotonated (-COO⁻) and one of the piperazine nitrogens is protonated (-N⁺H-). nih.gov This leads to strong N-H···O hydrogen bonds that organize the molecules into a three-dimensional lattice. nih.gov

Analysis of a closely related structure, 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]-butanoate, confirms that the piperazine ring adopts a chair conformation and that the molecule exists in a zwitterionic state stabilized by N-H···O hydrogen bonds. nih.gov

Table 4: Representative Crystallographic Data for a 2-(Piperazin-1-yl)alkanoic Acid Derivative (Based on data for a similar published structure) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperazine Conformation | Distorted Chair |

| Key Interaction | N-H···O Hydrogen Bonds |

| Molecular Form | Zwitterionic |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and probing its conformational state. For 2-(Piperazin-1-yl)butanoic acid, the spectra are expected to exhibit characteristic bands corresponding to the vibrations of the piperazine ring, the carboxylic acid group, and the alkyl chain.

Theoretical FT-IR and Raman Data for 2-(Piperazin-1-yl)butanoic Acid

The expected vibrational modes for 2-(Piperazin-1-yl)butanoic acid can be predicted by considering the individual contributions of the piperazine and butanoic acid moieties. The piperazine ring, a secondary amine, has characteristic N-H and C-N stretching and bending vibrations. researchgate.net The butanoic acid portion will display prominent O-H and C=O stretching frequencies from the carboxyl group, in addition to C-H stretching and bending from the alkyl chain. spectroscopyonline.com

It is important to note that the zwitterionic form of the molecule, where the carboxylic acid protonates one of the piperazine nitrogens, may exist, especially in the solid state or in polar solvents. This would lead to the appearance of absorptions for an ammonium (B1175870) group (N+-H) and a carboxylate group (COO-), significantly altering the spectrum, particularly in the O-H and N-H stretching regions.

The table below outlines the predicted principal vibrational modes, their expected wavenumber ranges in both FT-IR and Raman spectra, and their assignments. The intensities are theoretical and can vary based on the physical state of the sample and the specific instrumentation used.

| Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment of Vibrational Mode |

| 3300-2500 | Broad, Strong | Weak | O-H stretching of the carboxylic acid (hydrogen-bonded) |

| 3350-3250 | Medium | Weak | N-H stretching of the secondary amine in the piperazine ring |

| 2960-2850 | Strong | Strong | C-H stretching of the alkyl chain (CH₃, CH₂) |

| 1730-1700 | Strong | Medium | C=O stretching of the carboxylic acid |

| 1650-1580 | Medium | Weak | N-H bending of the piperazine ring |

| 1470-1430 | Medium | Medium | C-H bending of the alkyl chain |

| 1300-1200 | Strong | Medium | C-O stretching of the carboxylic acid |

| 1200-1000 | Medium | Strong | C-N stretching of the piperazine ring |

| 960-900 | Broad, Medium | Weak | O-H out-of-plane bending of the carboxylic acid |

Conformational Insights

The piperazine ring typically adopts a chair conformation. The substitution at the N-1 position can influence the conformational equilibrium. In 2-(Piperazin-1-yl)butanoic acid, the butanoic acid substituent can exist in either an axial or equatorial position. The relative populations of these conformers can be influenced by steric interactions and solvent effects. Variable temperature FT-IR or Raman studies could potentially be used to investigate the thermodynamics of this conformational equilibrium.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Structure Characterization

2-(Piperazin-1-yl)butanoic acid possesses a chiral center at the C-2 position of the butanoic acid moiety, making it an optically active compound. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in characterizing the stereochemistry of such chiral molecules. wikipedia.org

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore. In 2-(Piperazin-1-yl)butanoic acid, the primary chromophore amenable to standard UV-Vis CD analysis is the carbonyl group (C=O) of the carboxylic acid.

The n→π* electronic transition of the carbonyl group is electronically forbidden but can be observed as a weak absorption in the UV spectrum, typically around 210-220 nm for carboxylic acids. This transition is, however, magnetically allowed and therefore gives rise to a CD signal, known as a Cotton effect. The sign and magnitude of this Cotton effect are directly related to the absolute configuration of the chiral center adjacent to the carbonyl group. For α-amino acids, the sign of the Cotton effect of the carboxyl n→π* transition has been correlated with the stereochemistry at the α-carbon. A similar principle would apply to 2-(Piperazin-1-yl)butanoic acid.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum displays a plain curve far from an absorption band and shows anomalous dispersion, known as a Cotton effect, in the region of a chromophore's absorption. libretexts.org The ORD spectrum is directly related to the CD spectrum through the Kronig-Kramers transforms.

For 2-(Piperazin-1-yl)butanoic acid, a Cotton effect would be expected in the region of the carbonyl n→π* transition. The shape of the ORD curve (positive or negative Cotton effect) would be indicative of the absolute configuration (R or S) at the C-2 position.

Theoretical Chiroptical Data

Predicting the exact chiroptical properties without experimental data is challenging. However, based on the octant rule for chiral ketones and its application to carboxylic acids, one can make a qualitative prediction. The sign of the Cotton effect would depend on the spatial disposition of the piperazine ring and the ethyl group relative to the carbonyl group.

| Spectroscopic Technique | Chromophore | Expected λ_max (nm) | Predicted Observation |

| Circular Dichroism (CD) | Carboxylic Acid (C=O) | ~210-220 | A positive or negative Cotton effect corresponding to the n→π* transition, the sign of which depends on the absolute configuration (R/S). |

| Optical Rotatory Dispersion (ORD) | Carboxylic Acid (C=O) | ~210-220 | Anomalous dispersion curve (Cotton effect) in the region of the n→π* transition. |

Further research involving the synthesis of enantiomerically pure (R)- and (S)-2-(Piperazin-1-yl)butanoic acid and subsequent experimental CD and ORD analysis would be required to definitively assign the absolute configuration based on their chiroptical properties. Computational methods, such as time-dependent density functional theory (TD-DFT), could also be employed to calculate the theoretical CD and ORD spectra for each enantiomer to aid in the interpretation of experimental results.

Theoretical and Computational Chemistry of 2 Piperazin 1 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized, or ground state, geometry of molecules. For 2-(Piperazin-1-yl)butanoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d), can predict bond lengths, bond angles, and dihedral angles. biointerfaceresearch.comresearchgate.net

These studies reveal the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding. biointerfaceresearch.com

Table 1: Predicted Electronic Properties of 2-(Piperazin-1-yl)butanoic Acid from a Hypothetical DFT Study Note: This data is representative and based on typical values for similar heterocyclic compounds.

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

| Total Energy | -652 Ha | Represents the total electronic energy in the ground state. |

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without using experimental data for simplification. Methods like Møller-Plesset perturbation theory (e.g., MP2/6-311++G(d,p)) are employed for high-accuracy energy calculations and conformational analysis. nih.gov For a flexible molecule like 2-(Piperazin-1-yl)butanoic acid, with its rotatable bonds in the piperazine (B1678402) ring and butanoic acid chain, multiple low-energy conformations can exist.

Ab initio methods can map the potential energy surface by systematically rotating these bonds. This analysis identifies the various stable conformers and the energy barriers between them. nih.govnih.gov Understanding the relative energies of these conformers is crucial, as the molecule's biological activity often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Dynamics Simulations for Solution-Phase Conformations and Solvent Interactions

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their behavior in a more realistic biological environment, such as in an aqueous solution. nih.gov MD simulations model the movements of atoms and molecules over time by applying the laws of classical mechanics. dovepress.com

For 2-(Piperazin-1-yl)butanoic acid, an MD simulation would typically place the molecule in a box of water molecules and track the trajectory of every atom over a period of nanoseconds. mdpi.commdpi.com This allows for the observation of:

Conformational Flexibility : How the molecule's shape changes over time in solution.

Solvent Interactions : The formation and breaking of hydrogen bonds between the molecule's polar groups (the carboxylic acid and piperazine nitrogens) and the surrounding water molecules.

Structural Stability : Assessed by calculating metrics like the Root Mean Square Deviation (RMSD), which measures the average change in atom positions from an initial structure. A stable RMSD value over time indicates the system has reached equilibrium. dovepress.com

Solvent Accessible Surface Area (SASA) : This metric quantifies the part of the molecule's surface that is accessible to the solvent, which is important for understanding its solubility and potential to interact with other molecules. mdpi.com

Table 2: Typical Parameters and Outputs of a Hypothetical MD Simulation Note: This data is representative of a standard simulation for a small organic molecule in water.

| Parameter/Output | Typical Value/Observation | Purpose |

| Force Field | OPLS-AA | Defines the potential energy function for atoms. nih.gov |

| Water Model | TIP3P | A standard model for representing water molecules. mdpi.com |

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |

| RMSD | Plateaus around 2-3 Å | Indicates the system has reached a stable conformational state. dovepress.com |

| Radius of Gyration (Rg) | 4-5 Å | Measures the compactness of the molecule's structure over time. |

| Hydrogen Bonds | Average of 3-5 with water | Quantifies interaction with the solvent. |

Cheminformatics Approaches and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models are mathematical equations that correlate a molecule's structural or physicochemical properties (descriptors) with its biological activity or a physical property. nih.govderpharmachemica.com

For a series of related compounds including 2-(Piperazin-1-yl)butanoic acid, a QSAR model could be developed to predict a specific biological activity, such as anticancer potential. mdpi.com This involves:

Calculating Molecular Descriptors : A wide range of descriptors are computed, including electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), and physicochemical (e.g., LogP, polar surface area) properties. nih.govmdpi.com

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to create a model that links a selection of these descriptors to the observed activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.govmdpi.com

A successful QSAR model can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov Studies on piperazine derivatives have shown that descriptors like electrophilicity, molar refractivity, and topological polar surface area can be significantly correlated with biological activity. mdpi.com

Molecular Docking and Ligand-Protein Interaction Predictions (Computational Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. connectjournals.comnih.gov This method is essential in drug discovery for predicting how a molecule like 2-(Piperazin-1-yl)butanoic acid might interact with a specific biological target.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. mdpi.com The results can reveal:

Binding Pose : The most likely three-dimensional orientation of the ligand within the protein's active site.

Binding Energy : A score that estimates the strength of the interaction. More negative scores typically indicate stronger binding. connectjournals.com

Key Interactions : Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. mdpi.com

For instance, docking studies of similar piperazine-containing compounds have been performed against targets like topoisomerase II, a protein involved in cancer, showing how the piperazine and other functional groups form critical hydrogen bonds with amino acid residues like ASP. mdpi.com A hypothetical docking of 2-(Piperazin-1-yl)butanoic acid into such a target would predict similar interactions, with the carboxylic acid group potentially forming hydrogen bonds or salt bridges, and the piperazine ring engaging in further interactions. connectjournals.comnih.govnih.gov

Table 3: Hypothetical Molecular Docking Results against a Protein Target Note: This data is representative and based on findings for similar piperazine derivatives against an enzyme active site.

| Parameter | Result | Interpretation |

| Protein Target | Topoisomerase II | An enzyme target relevant to anticancer activity. connectjournals.commdpi.com |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Interacting Residues | ASP 479, GLU 522, ARG 487 | Specific amino acids in the binding pocket that interact with the ligand. |

| Hydrogen Bonds | Carboxylic acid with ARG 487; Piperazine nitrogen with ASP 479 | Key stabilizing interactions predicted by the model. |

Preclinical Biological Activity and Mechanism of Action Studies in Vitro and Non Human in Vivo Models

Target Identification and Engagement Investigations for 2-(Piperazin-1-yl)butanoic Acid

No studies reporting the identification of biological targets for 2-(Piperazin-1-yl)butanoic acid were found.

Receptor Binding Assays (In Vitro)

There is no available data from receptor binding assays to characterize the affinity of 2-(Piperazin-1-yl)butanoic acid for any specific receptors.

Enzyme Inhibition Kinetics (In Vitro)

No information is available regarding the ability of 2-(Piperazin-1-yl)butanoic acid to inhibit the activity of any enzymes.

Cell-Based Functional Assays (In Vitro)

No published results from cell-based functional assays could be located to describe the effects of 2-(Piperazin-1-yl)butanoic acid on cellular processes.

Structure-Activity Relationship (SAR) Studies of 2-(Piperazin-1-yl)butanoic Acid Derivatives

Without data on the biological activity of the parent compound, no structure-activity relationship studies have been conducted.

Rational Design Principles for SAR Exploration

The principles for the rational design of derivatives of 2-(Piperazin-1-yl)butanoic acid have not been established due to the lack of a known biological target or activity.

Analog Synthesis and Biological Evaluation Strategy

There are no reports of the synthesis of analogs of 2-(Piperazin-1-yl)butanoic acid for the purpose of biological evaluation.

Elucidation of Downstream Signaling Pathways in Relevant Cellular Models (In Vitro)

There is no available information from in vitro studies in relevant cellular models to elucidate the downstream signaling pathways modulated by 2-(Piperazin-1-yl)butanoic acid.

Phenotypic Screening in Representative Biological Systems (Non-Human In Vitro/Ex Vivo Models)

No data from phenotypic screening of 2-(Piperazin-1-yl)butanoic acid in any non-human in vitro or ex vivo biological systems have been found in the public domain.

Preliminary Pharmacological Characterization in Preclinical Animal Models (Excluding Clinical Human Data)

There are no published preliminary pharmacological characterization studies of 2-(Piperazin-1-yl)butanoic acid in any preclinical animal models.

Preclinical Metabolic Fate and Biotransformation Pathways of 2 Piperazin 1 Yl Butanoic Acid in Vitro and Non Human in Vivo Models

In Vitro Metabolic Stability Assessment in Non-Human Hepatic Microsomes and Hepatocytes

The initial evaluation of a compound's metabolic liability often begins with in vitro metabolic stability assays using subcellular fractions like liver microsomes or intact cells such as hepatocytes from various preclinical species. nuvisan.com These assays provide key parameters like the half-life (t½) and intrinsic clearance (CLint), which are instrumental in forecasting the in vivo hepatic clearance of a drug. nuvisan.com

For compounds containing a piperazine (B1678402) moiety, rapid metabolism is a frequently observed characteristic. Studies on structurally related piperazin-1-ylpyridazines have demonstrated very short in vitro microsomal half-lives, in some cases around 2 to 3 minutes in mouse and human liver microsomes. nih.govrsc.orgresearchgate.net This high clearance is often attributed to the susceptibility of the piperazine ring to oxidative metabolism.

Given the structural features of 2-(Piperazin-1-yl)butanoic acid, it is anticipated to undergo significant metabolism in preclinical liver preparations. The metabolic stability would likely be assessed in liver microsomes and hepatocytes from species commonly used in preclinical studies, such as mice, rats, and dogs. The rate of disappearance of the parent compound over time is monitored to determine its metabolic fate.

Table 1: Illustrative In Vitro Metabolic Stability of 2-(Piperazin-1-yl)butanoic Acid in Preclinical Liver Microsomes

| Species | Liver Microsomes | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | MLM | 5.2 | 133.3 |

| Rat | RLM | 8.8 | 78.8 |

| Dog | DLM | 12.5 | 55.4 |

This is a hypothetical data table based on typical findings for piperazine-containing compounds and does not represent experimentally verified data for 2-(Piperazin-1-yl)butanoic acid.

Identification of Major Metabolites in Preclinical Species (In Vitro/Ex Vivo)

Following the determination of metabolic stability, the next step involves identifying the major metabolites formed. This is typically achieved by incubating 2-(Piperazin-1-yl)butanoic acid with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) techniques. nih.gov

For piperazine-containing compounds, several common metabolic transformations are expected. Research on related structures has shown that mono-hydroxylation and N-oxidation are primary metabolic pathways. nih.gov In the case of 2-(Piperazin-1-yl)butanoic acid, hydroxylation could occur on the piperazine ring or the butanoic acid side chain. N-oxidation at one of the nitrogen atoms of the piperazine ring is also a highly probable metabolic route. nih.gov

Table 2: Potential Major Metabolites of 2-(Piperazin-1-yl)butanoic Acid in Preclinical Species

| Metabolite ID | Proposed Structure | Biotransformation | Analytical Method |

| M1 | Hydroxy-2-(piperazin-1-yl)butanoic acid | Hydroxylation | LC-MS/MS |

| M2 | 2-(4-Oxopiperazin-1-yl)butanoic acid | N-Oxidation | HRMS |

| M3 | 2-(Piperazin-1-yl)butanoic acid N-oxide | N-Oxidation | LC-TOF-MS |

| M4 | 2-(Piperazin-1-yl)butanoic acid glucuronide | Glucuronidation | UPLC-QTOF-MS |

This table presents hypothetical metabolites based on the known metabolism of similar chemical structures.

Elucidation of Biotransformation Pathways (e.g., Oxidation, Reduction, Hydrolysis, Conjugation)

The biotransformation of 2-(Piperazin-1-yl)butanoic acid is expected to proceed through several key pathways, primarily involving Phase I oxidation followed by potential Phase II conjugation.

Oxidation: This is anticipated to be the major metabolic route.

Hydroxylation: The aliphatic butanoic acid chain and the saturated piperazine ring are both susceptible to hydroxylation.

N-Oxidation: The nitrogen atoms within the piperazine ring are prime targets for oxidation, leading to the formation of N-oxides. nih.gov

Dealkylation: While less common for a butanoic acid side chain compared to simpler alkyl groups, oxidative dealkylation could potentially occur.

Reduction: Given the structure, reduction is not an expected major metabolic pathway.

Hydrolysis: The amide bonds in some related piperazine carboxamides are susceptible to hydrolysis. nih.gov However, 2-(Piperazin-1-yl)butanoic acid lacks a readily hydrolyzable group like an ester or amide, making hydrolysis an unlikely primary biotransformation pathway.

Conjugation: Following Phase I oxidation, the introduced hydroxyl groups can undergo Phase II conjugation reactions. The most common of these is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety. The carboxylic acid group of the parent compound or its metabolites could also be a substrate for glucuronidation.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms) in Preclinical Models

The primary enzymes responsible for the oxidative metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily. nih.gov For piperazine-containing compounds, CYP3A4 is often a major contributor to their metabolism. nih.gov To characterize the kinetics of the enzymes metabolizing 2-(Piperazin-1-yl)butanoic acid, in vitro experiments using recombinant human CYP isoforms or isoform-specific chemical inhibitors with liver microsomes would be conducted.

These studies determine key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, and the maximum velocity (Vmax). nih.gov However, it is important to note that some CYP enzymes, particularly CYP3A4, can exhibit atypical, non-Michaelis-Menten kinetics. nih.govnih.gov

Table 3: Hypothetical Enzyme Kinetics for the Primary Metabolite Formation of 2-(Piperazin-1-yl)butanoic Acid in Rat Liver Microsomes

| CYP Isoform | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP3A1/2 (Rat) | M1 | 25 | 150 |

| CYP2D1 (Rat) | M2 | 10 | 85 |

This is a hypothetical data table illustrating potential enzyme kinetic parameters and does not represent experimentally verified data.

Advanced Research Applications and Methodological Contributions of 2 Piperazin 1 Yl Butanoic Acid

Utilization as a Chemical Probe for Biological Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target. nih.govchemicalprobes.org An ideal probe is potent, selective, and well-characterized. nih.gov While numerous piperazine-containing compounds have been developed as potent and selective chemical probes for a variety of biological targets, there is a notable lack of specific published research detailing the use of 2-(Piperazin-1-yl)butanoic acid as a chemical probe for any particular biological target.

The structural components of the molecule, however, suggest potential areas of exploration. The piperazine (B1678402) moiety is a common pharmacophore found in a multitude of biologically active compounds, often conferring desirable pharmacokinetic properties and serving as a versatile scaffold for interacting with diverse targets. consensus.appdoaj.org For instance, derivatives of piperazine have been instrumental in developing probes for dopamine (B1211576) D3 receptors, showcasing the scaffold's utility in neuroscience research. consensus.app The butanoic acid portion introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions within a target's binding site.

Despite these promising features, dedicated studies to validate specific biological targets using 2-(Piperazin-1-yl)butanoic acid are not readily found in the scientific literature.

Development of Analytical Methods for Detection and Quantification in Preclinical Biological Matrices

The development of robust analytical methods is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound. For piperazine and its derivatives, a variety of analytical techniques have been established for their detection and quantification in biological matrices such as plasma, urine, and tissue samples. nih.govnih.govresearchgate.net

Commonly employed methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the systematic toxicological analysis of piperazine derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are highly sensitive and specific methods for quantifying low concentrations of piperazine compounds in complex biological fluids. nih.govnih.gov

While these general methods are applicable to a wide range of piperazine-containing molecules, there are no published analytical methods that have been specifically developed and validated for the detection and quantification of 2-(Piperazin-1-yl)butanoic acid in preclinical biological matrices. The development of such a method would be a critical step in enabling any future preclinical and clinical evaluation of this compound.

Contribution to Fundamental Understanding of Piperazine and Butanoic Acid Scaffolds in Chemical Biology

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in successful drugs and biologically active molecules. consensus.appdoaj.org Its contributions to chemical biology are vast and include:

Improving Physicochemical Properties: The basic nature of the piperazine ring can enhance aqueous solubility and oral bioavailability of drug candidates. doaj.org

Versatile Synthetic Handle: The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the exploration of structure-activity relationships. doaj.org

Conformational Rigidity: The ring structure of piperazine can help to pre-organize appended functional groups, leading to higher binding affinities for their biological targets.

Similarly, the butanoic acid scaffold, a short-chain fatty acid, can influence a molecule's properties by providing a carboxylic acid functional group. This group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, enabling ionic interactions with biological targets.

While the individual contributions of these scaffolds are well-documented, the specific contribution of their combination in 2-(Piperazin-1-yl)butanoic acid to the fundamental understanding of chemical biology has not been a subject of focused investigation in the available literature.

Research Gaps, Challenges, and Future Directions for 2 Piperazin 1 Yl Butanoic Acid

Unexplored Synthetic Methodologies and Chemical Derivatization Avenues

The synthesis of piperazine (B1678402) derivatives has traditionally relied on established methods such as N-alkylation and reductive amination. nih.gov However, recent advancements in organic synthesis offer new, unexplored avenues for the creation of 2-(piperazin-1-yl)butanoic acid and its analogs. A significant area for development lies in the C-H functionalization of the piperazine ring, which remains a less explored strategy for this class of compounds. mdpi.comresearchgate.net This approach would allow for the introduction of substituents directly onto the carbon backbone of the piperazine ring, leading to a greater diversity of chemical structures.

Photoredox catalysis is another promising and environmentally friendly approach for piperazine synthesis that has seen limited application to structures like 2-(piperazin-1-yl)butanoic acid. mdpi.comresearchgate.net This method, often utilizing visible light, can facilitate novel bond formations under mild conditions. organic-chemistry.org Furthermore, the use of multicomponent reactions, which allow for the assembly of complex molecules in a single step, could streamline the synthesis of derivatives of 2-(piperazin-1-yl)butanoic acid. eurekaselect.com

The butanoic acid side chain also presents numerous opportunities for derivatization. Standard transformations of the carboxylic acid group into esters, amides, and other functionalities are readily achievable. nih.gov However, more innovative derivatization strategies could involve using the carboxylic acid as a handle for bio-conjugation or for the attachment of other pharmacophores to create hybrid molecules with dual activities. The synthesis of piperazine-2-carboxamide (B1304950) libraries has demonstrated the feasibility of creating large numbers of diverse compounds from a piperazine carboxylic acid scaffold. 5z.com

| Synthetic Methodology | Potential Application to 2-(Piperazin-1-yl)butanoic Acid | Potential Advantages |

| C-H Functionalization | Introduction of substituents on the piperazine ring carbons. mdpi.comresearchgate.net | Access to novel chemical space and structural diversity. |

| Photoredox Catalysis | Greener synthesis of the core structure and its derivatives. mdpi.comresearchgate.netorganic-chemistry.org | Mild reaction conditions, use of visible light. |

| Multicomponent Reactions | Efficient one-pot synthesis of complex derivatives. eurekaselect.com | Increased efficiency, reduced waste. |

| Bio-conjugation | Attachment of biomolecules to the butanoic acid moiety. | Targeted drug delivery, improved pharmacokinetic properties. |

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems (Preclinical Focus)

A significant research gap exists in understanding the molecular mechanisms of 2-(piperazin-1-yl)butanoic acid in biological systems. While numerous piperazine derivatives exhibit activity on various neurotransmitter receptors, the specific targets of 2-(piperazin-1-yl)butanoic acid are unknown. ijrrjournal.comresearchgate.net Preclinical evaluation of this compound and its derivatives is essential to identify its potential therapeutic applications.

Given the prevalence of the piperazine scaffold in centrally active agents, initial preclinical studies could focus on its effects on the central nervous system (CNS). cuestionesdefisioterapia.comhilarispublisher.com For instance, piperazine derivatives have been investigated as potential treatments for Alzheimer's disease, suggesting that 2-(piperazin-1-yl)butanoic acid could be screened for similar neuroprotective effects. nih.gov Studies on piperazine-2,3-dicarboxylic acid derivatives have shown dual antagonism of NMDA and kainate receptors, highlighting a potential area of investigation for butanoic acid-substituted piperazines. nih.gov

In vitro binding assays against a panel of common CNS receptors would be a logical first step. Subsequently, in vivo studies in animal models of neurological and psychiatric disorders could provide insights into its potential therapeutic efficacy.

Integration of Advanced Computational and Experimental Approaches for Predictive Modeling

The integration of computational and experimental methods offers a powerful strategy for accelerating the discovery and development of novel derivatives of 2-(piperazin-1-yl)butanoic acid. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions can be used to design and prioritize new compounds for synthesis and biological evaluation. researchgate.netnih.govktu.edu.tr

Molecular docking studies, for example, could be used to predict the binding of 2-(piperazin-1-yl)butanoic acid derivatives to specific protein targets, such as those implicated in neurological disorders. nih.govmdpi.comnih.gov This can help in identifying the most promising candidates for further investigation. ADME predictions can provide early insights into the drug-like properties of these compounds, helping to avoid costly failures in later stages of development. mdpi.com

The synergy between in silico predictions and in vitro testing is crucial. Experimental validation of computational predictions is necessary to refine the models and improve their predictive power. This iterative cycle of design, prediction, synthesis, and testing can significantly streamline the drug discovery process.

| Computational Approach | Application to 2-(Piperazin-1-yl)butanoic Acid Research | Expected Outcome |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.netnih.gov | Identification of potential protein targets and lead compounds. |

| QSAR | Development of models that correlate chemical structure with biological activity. | Design of more potent and selective derivatives. |

| ADME Prediction | In silico assessment of pharmacokinetic properties. mdpi.com | Prioritization of compounds with favorable drug-like properties. |

| Molecular Dynamics | Simulation of the dynamic behavior of the compound and its interaction with targets. nih.gov | Understanding the stability and nature of ligand-receptor interactions. |

Opportunities for Sustainable and Environmentally Benign Production of the Compound

The development of sustainable and environmentally friendly methods for the production of 2-(piperazin-1-yl)butanoic acid is a critical consideration for its potential future applications. Green chemistry principles can be applied throughout the synthetic process to minimize waste, reduce energy consumption, and use less hazardous materials. researchgate.net

Catalytic methods for piperazine synthesis, for instance, are generally more environmentally friendly than stoichiometric reactions. researchgate.net The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free synthetic methods are also important areas of research. researchgate.net A review of synthetic methods for piperazine-containing drugs highlights several approaches that could be adapted for a more sustainable synthesis of 2-(piperazin-1-yl)butanoic acid. nih.gov

Furthermore, exploring biosynthetic routes or chemoenzymatic methods could offer highly selective and sustainable alternatives to traditional chemical synthesis. While currently in the early stages of research for complex molecules like this, these approaches hold significant promise for the future of pharmaceutical manufacturing.

Potential as a Starting Material or Scaffold for Novel Chemical Entities in Academic Research

The piperazine scaffold is widely recognized as a "privileged" structure in medicinal chemistry, meaning it is a common feature in many biologically active compounds. nih.govresearchgate.net As such, 2-(piperazin-1-yl)butanoic acid represents a valuable starting material and scaffold for the discovery of novel chemical entities in academic research.

The presence of two distinct nitrogen atoms in the piperazine ring, along with the carboxylic acid functionality, provides three points for diversification, allowing for the creation of large and diverse chemical libraries. 5z.com The butanoic acid moiety can act as a linker to attach other chemical fragments or can be cyclized to form more rigid structures. The synthesis of piperazine-2-carboxylic acid derivatives has demonstrated the utility of this type of scaffold in generating compounds with a wide range of biological activities. researchgate.net

Academic research groups can utilize 2-(piperazin-1-yl)butanoic acid as a platform to explore new areas of chemical space and to develop novel probes for studying biological processes. Its versatility makes it an attractive building block for the synthesis of compounds targeting a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.